molecular formula C18H16N2O6S B2702029 N-(1,3-benzodioxol-5-ylmethyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide CAS No. 899995-95-0

N-(1,3-benzodioxol-5-ylmethyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

Cat. No.: B2702029
CAS No.: 899995-95-0
M. Wt: 388.39
InChI Key: XUQIPNAJXFIOHV-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H16N2O6S and its molecular weight is 388.39. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Activities

One area of significant interest is the synthesis and biological evaluation of derivatives of this compound for their antimicrobial and anticancer activities. For instance, the synthesis of novel N-(naphthalen-1-yl)propanamide derivatives, including those structurally related to N-(1,3-benzodioxol-5-ylmethyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide, has demonstrated notable activity against various bacteria and fungi species. Specifically, some derivatives exhibited antifungal activity comparable to ketoconazole and showed anti-gram-positive bacterial activity at potency levels akin to chloramphenicol, highlighting their potential as antimicrobial agents (Evren et al., 2020).

Anti-inflammatory and Psychotropic Effects

Research on related compounds has also uncovered significant anti-inflammatory and psychotropic effects. A study on N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives highlighted marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some antimicrobial action. This research suggests that specific structural features and physicochemical parameters of these compounds can be correlated with their biological activities, offering insights into their potential therapeutic applications (Zablotskaya et al., 2013).

Luminescent Properties and Material Science Applications

The luminescent properties of benzothiazole derivatives have been explored for applications in organic materials science, particularly in the development of white light-emitting devices. Research into benzothiazole analogs has shown that they can exhibit bright blue-violet, green, and orange emission in aggregated states, which are crucial components of white light. By doping these compounds into a polymer matrix, researchers have achieved emission in the saturated white-light region with precise chromaticity coordinates, demonstrating the utility of these compounds in the creation of white-light emitting devices (Lu et al., 2017).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6S/c21-17(19-10-12-5-6-14-15(9-12)26-11-25-14)7-8-20-18(22)13-3-1-2-4-16(13)27(20,23)24/h1-6,9H,7-8,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQIPNAJXFIOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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